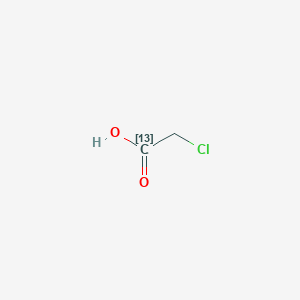
2-chloroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloroacetic acid is a labeled compound where the carbon atom in the carboxyl group is replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound has the molecular formula ClCH2^13COOH and is a derivative of chloroacetic acid, which is a chlorinated derivative of acetic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-chloroacetic acid can be synthesized through the chlorination of acetic acid-1-13C. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as acetic anhydride. The reaction conditions include maintaining a temperature of around 70-100°C and ensuring the presence of sunlight to facilitate the chlorination process .
Industrial Production Methods
Industrial production of chloroacetic acid-1-13C follows similar methods to those used for chloroacetic acid. The primary method involves the chlorination of acetic acid-1-13C. Another method includes the hydrolysis of trichloroethylene-1-13C in the presence of water and hydrochloric acid .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloroacetic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in chloroacetic acid-1-13C can be replaced by nucleophiles such as hydroxide ions, ammonia, or thiols.
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with ammonia or amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reaction is typically carried out in aqueous or alcoholic solutions at room temperature.
Esterification: Catalysts such as sulfuric acid or hydrochloric acid are used, and the reaction is conducted at elevated temperatures.
Amidation: Ammonia or amines are used as reagents, and the reaction is carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Glycolic acid, thioglycolic acid, and aminoacetic acid (glycine).
Esterification: Methyl chloroacetate, ethyl chloroacetate.
Amidation: Chloroacetamide, glycine.
Applications De Recherche Scientifique
2-chloroacetic acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
NMR Spectroscopy: Used as a tracer to study metabolic pathways and reaction mechanisms.
Mass Spectrometry: Helps in the identification and quantification of compounds in complex mixtures.
Biological Studies: Used to trace the incorporation of carbon atoms in biochemical processes.
Chemical Synthesis: Serves as a building block in the synthesis of labeled compounds for various research purposes
Mécanisme D'action
The mechanism of action of chloroacetic acid-1-13C is similar to that of chloroacetic acid. It primarily involves the reactivity of the carboxyl group and the ease of substitution of the chlorine atom. The labeled carbon-13 atom allows for detailed tracking and analysis of the compound’s behavior in chemical and biological systems. The molecular targets and pathways involved include nucleophilic attack on the carbonyl carbon and subsequent substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroacetic Acid-1-13C: Contains two chlorine atoms and is used in similar research applications.
Trichloroacetic Acid-1-13C: Contains three chlorine atoms and is used for more specific labeling studies.
Bromoacetic Acid-1-13C: Contains a bromine atom instead of chlorine and is used for different reactivity studies
Uniqueness
2-chloroacetic acid is unique due to its specific isotopic labeling, which makes it particularly useful for NMR and mass spectrometry studies. Its reactivity and the ease of substitution of the chlorine atom make it a versatile compound in synthetic organic chemistry and biochemical research.
Propriétés
Numéro CAS |
1681-52-3 |
|---|---|
Formule moléculaire |
C2H3ClO2 |
Poids moléculaire |
95.49 g/mol |
Nom IUPAC |
2-chloroacetic acid |
InChI |
InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+1 |
Clé InChI |
FOCAUTSVDIKZOP-VQEHIDDOSA-N |
SMILES |
C(C(=O)O)Cl |
SMILES isomérique |
C([13C](=O)O)Cl |
SMILES canonique |
C(C(=O)O)Cl |
Pictogrammes |
Corrosive; Acute Toxic; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















